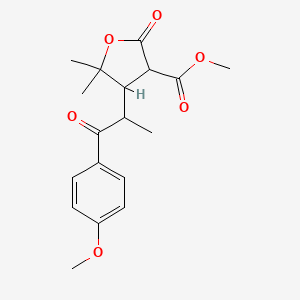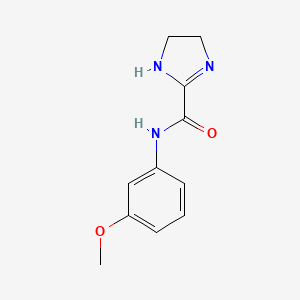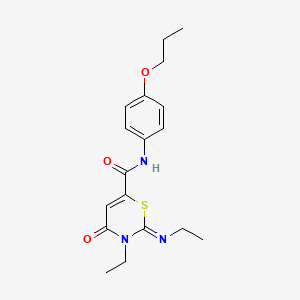![molecular formula C21H19Cl3FN3O2 B11075356 1-(3-Chloro-4-fluorophenyl)-3-[4-(2,4-dichlorobenzyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B11075356.png)
1-(3-Chloro-4-fluorophenyl)-3-[4-(2,4-dichlorobenzyl)piperazin-1-yl]pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-CHLORO-4-FLUOROPHENYL)-3-[4-(2,4-DICHLOROBENZYL)PIPERAZINO]DIHYDRO-1H-PYRROLE-2,5-DIONE is a complex organic compound with a unique structure that includes multiple halogenated aromatic rings and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-CHLORO-4-FLUOROPHENYL)-3-[4-(2,4-DICHLOROBENZYL)PIPERAZINO]DIHYDRO-1H-PYRROLE-2,5-DIONE typically involves multi-step organic reactions. The process begins with the preparation of the core pyrrole structure, followed by the introduction of the piperazine and halogenated benzyl groups. Common reagents used in these reactions include halogenating agents, such as chlorine and fluorine sources, and coupling reagents to facilitate the formation of the piperazine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis equipment to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
1-(3-CHLORO-4-FLUOROPHENYL)-3-[4-(2,4-DICHLOROBENZYL)PIPERAZINO]DIHYDRO-1H-PYRROLE-2,5-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove halogen atoms or reduce double bonds.
Substitution: Halogen atoms in the aromatic rings can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, such as alkyl or amino groups, into the aromatic rings.
Scientific Research Applications
1-(3-CHLORO-4-FLUOROPHENYL)-3-[4-(2,4-DICHLOROBENZYL)PIPERAZINO]DIHYDRO-1H-PYRROLE-2,5-DIONE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-CHLORO-4-FLUOROPHENYL)-3-[4-(2,4-DICHLOROBENZYL)PIPERAZINO]DIHYDRO-1H-PYRROLE-2,5-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(2-CHLORO-4-FLUOROBENZOYL)PYRROLIDINE: A related compound with a similar pyrrole structure and halogenated aromatic rings.
1-(4-CHLORO-2-NITROPHENYL)PYRROLIDINE: Another compound with a pyrrole core and halogenated aromatic rings, but with a nitro group instead of a piperazine moiety.
Uniqueness
1-(3-CHLORO-4-FLUOROPHENYL)-3-[4-(2,4-DICHLOROBENZYL)PIPERAZINO]DIHYDRO-1H-PYRROLE-2,5-DIONE is unique due to its specific combination of halogenated aromatic rings and a piperazine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C21H19Cl3FN3O2 |
|---|---|
Molecular Weight |
470.7 g/mol |
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-3-[4-[(2,4-dichlorophenyl)methyl]piperazin-1-yl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C21H19Cl3FN3O2/c22-14-2-1-13(16(23)9-14)12-26-5-7-27(8-6-26)19-11-20(29)28(21(19)30)15-3-4-18(25)17(24)10-15/h1-4,9-10,19H,5-8,11-12H2 |
InChI Key |
MOSPZVNHMMHKOM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=C(C=C(C=C2)Cl)Cl)C3CC(=O)N(C3=O)C4=CC(=C(C=C4)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-{[1-(2-fluorobenzyl)-3-nitro-1H-1,2,4-triazol-5-yl]sulfanyl}-1-methyl-1H-tetrazole](/img/structure/B11075279.png)

![2-Methoxy-4-(methylsulfanyl)-N-[8-(4-morpholinylsulfonyl)dibenzo[B,D]furan-3-YL]benzamide](/img/structure/B11075302.png)
![N-{4-[(3-hydroxy-5-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetyl]phenyl}-2,2-dimethylpropanamide](/img/structure/B11075311.png)
![4-{5-[(3-Chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}-2-methylquinoline](/img/structure/B11075319.png)
![6-Bromo-6-methyl-7-(methylsulfonyl)bicyclo[3.1.1]heptane](/img/structure/B11075327.png)
![4-chloro-N-{3-(4-chlorophenyl)-1-[(4-chlorophenyl)carbonyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B11075330.png)
![1,4-dimethyl-2,3-dioxo-N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide](/img/structure/B11075332.png)
![2,7,9-Trimethyl-5-pyridin-3-yl-5,6-dihydropyrazolo[1,5-c]quinazoline](/img/structure/B11075345.png)

![1-(4-fluorophenyl)-3-[(4-fluorophenyl)amino]-4,5,6,7-tetrahydrocyclohepta[b]pyrrol-2(1H)-one](/img/structure/B11075354.png)
![2-({5-[3-(furan-2-yl)-1H-pyrazol-5-yl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N'-[(4-methoxyphenyl)acetyl]acetohydrazide](/img/structure/B11075362.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3,5-dimethyl-2,4,6-trioxo-1,3,5-triazinan-1-yl)acetamide](/img/structure/B11075368.png)
